molecular formula C33H41N3O3S2 B12014266 N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618079-73-5

N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12014266
CAS No.: 618079-73-5
M. Wt: 591.8 g/mol
InChI Key: BKSGGNVWNYNXFO-FLWNBWAVSA-N
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Description

Compound X , is a synthetic organic compound with a complex structure. It belongs to the class of thiazolidinone derivatives and exhibits interesting biological properties.

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes have been explored for the preparation of Compound X. One common approach involves the condensation of 2,5-dimethylphenylamine with an appropriate aldehyde (such as dodecanal ) to form the key intermediate. Subsequent cyclization with thiosemicarbazide and acetic anhydride leads to the formation of Compound X.

2.2 Reaction Conditions: The reaction conditions for the synthesis of Compound X include refluxing in suitable solvents (e.g., ethanol , chloroform , or dimethyl sulfoxide ) and the use of acid catalysts (e.g., sulfuric acid ). Purification is typically achieved through recrystallization.

2.3 Industrial Production: While Compound X is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other bioactive compounds.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized using reagents like or .

    Reduction: Reduction with yields the corresponding amine.

    Substitution: Halogenation reactions (e.g., , ) occur at the aromatic ring.

    Cyclization: The thiazolidinone moiety undergoes intramolecular cyclization.

Major products include derivatives with modified substituents or functional groups.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: It exhibits potential as an due to its interaction with specific cellular targets.

    Antioxidant Properties: Studies suggest its role in scavenging free radicals.

    Anti-inflammatory Activity: Compound X may modulate inflammatory pathways.

Mechanism of Action

The precise mechanism of action remains under investigation. It likely involves interactions with proteins or enzymes related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Compound X shares structural features with other thiazolidinone derivatives, such as Compound Y and Compound Z . its unique combination of substituents confers distinct properties.

Properties

CAS No.

618079-73-5

Molecular Formula

C33H41N3O3S2

Molecular Weight

591.8 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C33H41N3O3S2/c1-4-5-6-7-8-9-10-11-12-15-20-35-32(39)30(41-33(35)40)29-25-16-13-14-17-27(25)36(31(29)38)22-28(37)34-26-21-23(2)18-19-24(26)3/h13-14,16-19,21H,4-12,15,20,22H2,1-3H3,(H,34,37)/b30-29-

InChI Key

BKSGGNVWNYNXFO-FLWNBWAVSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)/SC1=S

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C)SC1=S

Origin of Product

United States

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